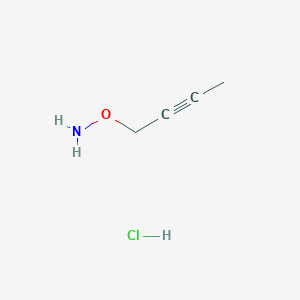
Methyl 2-(2-formylphenoxy)hexanoate
Vue d'ensemble
Description
“Methyl 2-(2-formylphenoxy)hexanoate” is an organic compound with the molecular formula C14H18O4 . It has a molecular weight of 250.29000 . The compound appears as a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of “Methyl 2-(2-formylphenoxy)hexanoate” involves a rearrangement reaction of phenoxyacetic acid on toluene . The specific laboratory conditions for this synthesis are not provided . Another synthesis method involves the reaction of salicylaldehyde with potassium carbonate in N,N-dimethyl-formamide and toluene at 60-70°C for 0.5 hours. This is followed by the addition of methyl 2-bromohexanoate at 80-100°C and the reaction is stirred for 2 hours .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-formylphenoxy)hexanoate” is represented by the formula C14H18O4 . The exact mass is 250.12100 .Physical And Chemical Properties Analysis
“Methyl 2-(2-formylphenoxy)hexanoate” is a colorless to pale yellow liquid . It has a molecular weight of 250.29000 and a molecular formula of C14H18O4 . The exact mass is 250.12100 . The boiling point, melting point, and flash point are not provided .Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 2-(2-formylphenoxy)hexanoate is involved in various synthesis processes. For instance, its derivatives have been synthesized for different purposes. In one study, hexakis(2-formylphenoxy)cyclotri-phosphazene, obtained from the reaction of hexachlorocylotriphosphazene with 2-hydroxy-benzaldehyde, was used to synthesize hexakis(2-[(hydroxyimino)methyl]-phenoxy)cyclotriphosphazene and other hexasubstituted compounds (Pamukçi et al., 2007).
Reactions with Secondary Amines
Research has shown that the reaction of methyl 2-(2-formylphenoxy)hexanoate with secondary amines leads to the creation of diastereomerically pure compounds. This process has been explored for the synthesis of various organic compounds with potential applications in medicinal chemistry and other fields (Saotome et al., 2001).
Synthesis of Natural Products
The compound has been used as a starting material in the synthesis of natural products. For example, it has played a role in the synthesis of (-)-osmundalactone and L-(-)-forosamine, demonstrating its utility in the preparation of complex organic molecules (Ehara et al., 2007).
Hydrogenation Kinetics
Studies on the hydrogenation of methyl trans-2-hexenoate, a related compound, have provided insights into the kinetics of reactions involving methyl 2-(2-formylphenoxy)hexanoate. These studies are significant for understanding the reaction mechanisms and for developing efficient catalytic processes (Kukula & Červený, 1999).
Pharmaceutical Applications
The compound has been investigated for its potential in pharmaceutical applications. For example, its interactions with secondary amines have implications for drug design and synthesis (Ono et al., 2001).
Molecular Design and Nanotechnology
Research has explored the structural properties of hexakis [2-formylphenoxy]cyclotriphosphazene, a derivative, highlighting its potential in molecular design and nanotechnology. This research aids in understanding the spatial configuration and interactions at the molecular level, which is crucial for the synthesis of new materials and compounds (Bobrov et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(2-formylphenoxy)hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-4-8-13(14(16)17-2)18-12-9-6-5-7-11(12)10-15/h5-7,9-10,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPIWQSUXBNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)OC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466224 | |
| Record name | Hexanoic acid, 2-(2-formylphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-formylphenoxy)hexanoate | |
CAS RN |
138320-26-0 | |
| Record name | Hexanoic acid, 2-(2-formylphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,5-Diazaspiro[3.4]octan-6-one](/img/structure/B3047297.png)

![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)



